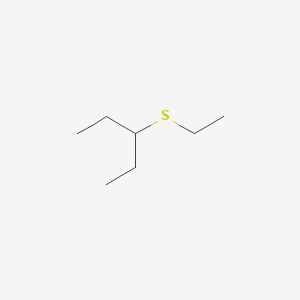
3-(Ethylsulfanyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylsulfanyl)pentane is an organic compound that belongs to the class of sulfides It is characterized by the presence of an ethylsulfanyl group attached to the third carbon of a pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)pentane typically involves the reaction of pentane with ethylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where ethylthiol reacts with 3-chloropentane under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethylsulfanyl)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Various substituted pentane derivatives.
Applications De Recherche Scientifique
3-(Ethylsulfanyl)pentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Ethylsulfanyl)pentane involves its interaction with molecular targets through its sulfanyl group. This group can participate in nucleophilic attacks, forming covalent bonds with electrophilic centers in target molecules. The pathways involved may include the formation of sulfoxides and sulfones, which can further interact with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methylsulfanyl)pentane
- 3-(Propylsulfanyl)pentane
- 3-(Butylsulfanyl)pentane
Comparison
3-(Ethylsulfanyl)pentane is unique due to its specific chain length and the presence of the ethylsulfanyl group. Compared to its analogs, it may exhibit different reactivity and biological activity due to the variations in the alkyl chain length and the electronic effects of the substituents.
Propriétés
Numéro CAS |
57093-89-7 |
|---|---|
Formule moléculaire |
C7H16S |
Poids moléculaire |
132.27 g/mol |
Nom IUPAC |
3-ethylsulfanylpentane |
InChI |
InChI=1S/C7H16S/c1-4-7(5-2)8-6-3/h7H,4-6H2,1-3H3 |
Clé InChI |
UUCWVZDECBNFOC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14622054.png)
![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
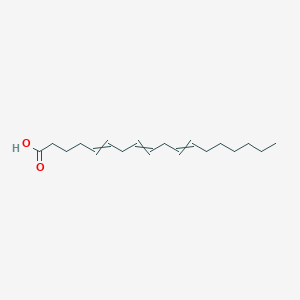

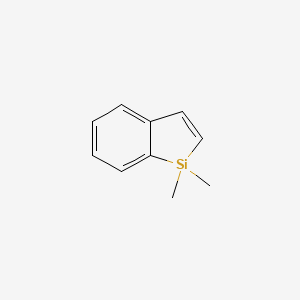
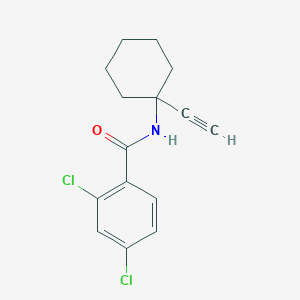

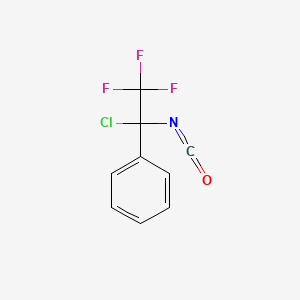
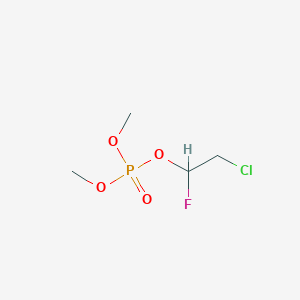
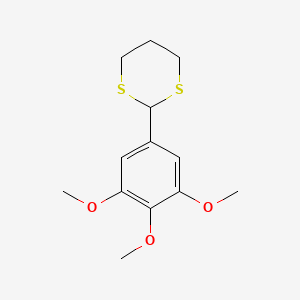
![1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14622113.png)
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)

